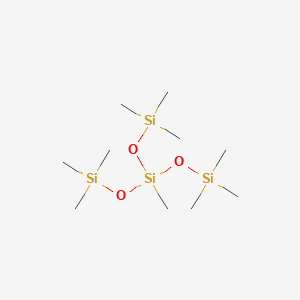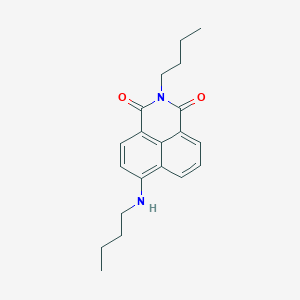
(S)-(-)-N-Benzyl-1-phenylethylamine
Übersicht
Beschreibung
(S)-(-)-N-Benzyl-1-phenylethylamine, often referred to as BPEA or NBP, is an organic compound of the substituted phenethylamine class. It is a chiral molecule with a chiral center at the carbon atom of the ethyl group. BPEA is a highly versatile compound with multiple applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is widely used in scientific research as a model compound for the study of the effects of various compounds on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Inhibition of Phenylalanyl-tRNA Synthetase
(S)-(-)-N-Benzyl-1-phenylethylamine has been identified as a potent inhibitor of phenylalanyl-tRNA synthetase in Escherichia coli B, a key enzyme in protein synthesis. Studies showed that it's a competitive inhibitor with respect to L-phenylalanine, indicating its structural suitability for binding to the enzyme (Anderson & Santi, 1976).
Synthesis and Structural Studies
The synthesis of this compound and its optical properties have been explored in various studies. One such study reported the synthesis from (R)-1-methylbenzylamine, achieving a high yield and confirming its chemical structure through NMR and MS techniques (Li, 2008). Another study prepared optically pure this compound via hydrogenation, noting its specific optical rotation (Quan & Yang-feng, 2004).
Catalysis in Organic Synthesis
The compound has been used in catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. It's been observed that the stereochemical outcome of such reactions is influenced by the chiral benzylic carbon bearing the amino group, which is derived from this compound (Asami et al., 2015).
Optical Resolution and Chiral Applications
The optical resolution of this compound into its enantiomers has been studied, with applications in chiral auxiliary roles for resolving racemic acids and reducing ketones enantioselectively (Saigo, 1985). This process is valuable for producing optically active compounds used in pharmaceuticals and agrochemicals.
Electrochemical Reduction Studies
Research has also delved into the electrochemical reduction of related compounds to this compound. Such studies provide insights into alternative synthetic routes and the mechanisms of chemical reactions under electrochemical conditions (Krishnan, Ragupathy, & Udupa, 1976).
Eigenschaften
IUPAC Name |
(1S)-N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361450 | |
| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17480-69-2 | |
| Record name | (-)-N-Benzyl-1-phenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17480-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


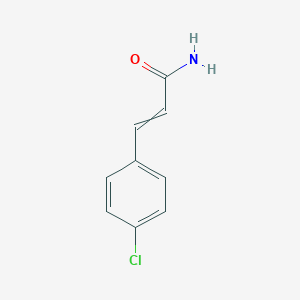
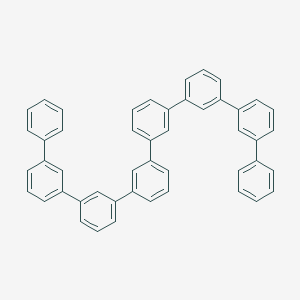


![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
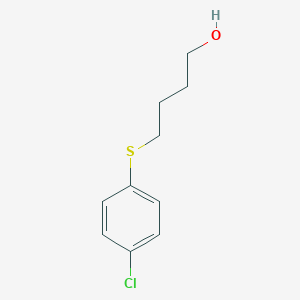
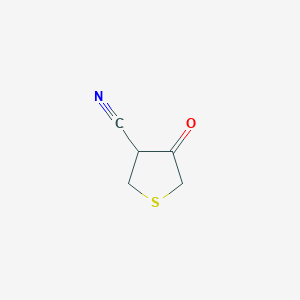


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
